molecular formula C10H9BrF4S B14046378 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14046378
M. Wt: 317.14 g/mol
InChI Key: GFUVBDVWADMVGW-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluoro substituent, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination of a suitable precursor, followed by the introduction of the fluoro and trifluoromethylthio groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Addition Reactions: The benzene ring can participate in addition reactions, particularly with electrophiles, leading to the formation of substituted benzene derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a similar structure but lacks the fluoro substituent, which can affect its chemical properties and reactivity.

    1-(3-Bromopropyl)-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethylthio group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrF4S

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromopropyl)-1-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

GFUVBDVWADMVGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCBr)F

Origin of Product

United States

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